molecular formula C12H12N2S B6618195 N-cyclopropyl-4-phenyl-1,3-thiazol-2-amine CAS No. 866769-75-7

N-cyclopropyl-4-phenyl-1,3-thiazol-2-amine

Cat. No. B6618195
CAS RN: 866769-75-7
M. Wt: 216.30 g/mol
InChI Key: URFHHXBOXFVOCY-UHFFFAOYSA-N
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Description

“N-cyclopropyl-4-phenyl-1,3-thiazol-2-amine” is a chemical compound with the molecular formula C12H12N2S . It is a member of the thiazole family, which are heterocyclic compounds containing a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of N-(4-phenyl-1,3-thiazol-2-yl)-N’-phenylureas was synthesized from 2-amino-4-substituted phenylthiazoles and phenylisocyanates . Another study reported the synthesis of eight 4-phenyl-1,3-thiazol-2-amines against Leishmania amazonensis .


Molecular Structure Analysis

The thiazole ring in the molecule is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for nucleophilic substitution .

Mechanism of Action

While the specific mechanism of action for “N-cyclopropyl-4-phenyl-1,3-thiazol-2-amine” is not mentioned in the literature, a related compound, 4-phenyl-1,3-thiazol-2-amine, has been studied for its antileishmanial activity . A target fishing study suggested that S-methyl-5-thioadenosine phosphorylase is a potential target to these compounds .

properties

IUPAC Name

N-cyclopropyl-4-phenyl-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2S/c1-2-4-9(5-3-1)11-8-15-12(14-11)13-10-6-7-10/h1-5,8,10H,6-7H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URFHHXBOXFVOCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC2=NC(=CS2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501287385
Record name N-Cyclopropyl-4-phenyl-2-thiazolamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501287385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopropyl-4-phenyl-1,3-thiazol-2-amine

CAS RN

866769-75-7
Record name N-Cyclopropyl-4-phenyl-2-thiazolamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=866769-75-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Cyclopropyl-4-phenyl-2-thiazolamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501287385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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